molecular formula C5H12ClNO B2656925 Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride CAS No. 1909286-97-0

Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride

Cat. No.: B2656925
CAS No.: 1909286-97-0
M. Wt: 137.61
InChI Key: KMFAFIGXWGOROW-TYSVMGFPSA-N
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Description

Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride is a chiral compound with significant applications in various fields of scientific research. This compound is characterized by its unique cyclobutane ring structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride typically involves the following steps:

    Formation of the Cyclobutane Ring: The initial step involves the formation of the cyclobutane ring through a [2+2] cycloaddition reaction.

    Introduction of Amino and Hydroxyl Groups: Subsequent steps involve the introduction of amino and hydroxyl groups at specific positions on the cyclobutane ring. This can be achieved through various methods, including nucleophilic substitution and reduction reactions.

    Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound often employs similar synthetic routes but on a larger scale. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amino or hydroxyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can yield a primary amine.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C5_5H12_{12}ClNO
  • Molecular Weight : 137.61 g/mol
  • CAS Number : 1909286-97-0

The compound features an amino group and a hydroxyl group, which contribute to its reactivity and interactions with biological systems. Its unique cyclobutane structure allows for diverse chemical transformations, making it a valuable intermediate in synthetic chemistry.

Organic Synthesis

Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride is widely used as a versatile building block for synthesizing more complex organic molecules. Its structural characteristics enable various reactions:

  • Oxidation : The hydroxyl group can be oxidized to form ketones or aldehydes.
  • Reduction : The amino group can be reduced to yield primary amines.
  • Substitution Reactions : The amine can participate in nucleophilic substitutions, leading to various derivatives.

These reactions are crucial in developing pharmaceuticals and fine chemicals.

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications:

  • Pharmaceutical Intermediates : It serves as an intermediate in the synthesis of drugs such as Lurasidone Hydrochloride, which is used for treating schizophrenia and bipolar depression.
  • Pain Management : Research indicates its use in managing acute postoperative pain following surgical procedures.

Biological Studies

This compound is of interest in biological research due to its interactions with enzymes and receptors:

  • Enzyme Mechanisms : Studies have demonstrated its capacity to modulate enzyme activity through specific molecular interactions .
  • Protein-Ligand Interactions : The compound's ability to form hydrogen bonds enhances its potential as a ligand in biochemical assays.

Case Studies and Research Findings

Several studies have highlighted the compound's applications across different fields:

StudyFocusFindings
Study on Synthesis of LurasidoneMedicinal ChemistryDemonstrated effective synthesis pathways using this compound as an intermediate.
Enzyme Interaction StudyBiochemistryShowed that the compound binds to specific enzyme sites, influencing their catalytic activity .
Pain Management ResearchClinical ApplicationEvaluated the efficacy of the compound in reducing postoperative pain, showing promising results.

Mechanism of Action

The mechanism of action of Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride is unique due to its specific cyclobutane ring structure and the presence of both amino and hydroxyl functional groups. This combination of features imparts distinct chemical reactivity and biological activity, making it valuable for various research and industrial applications.

Biological Activity

Rac-(1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride, commonly referred to as (1R,2R)-2-amino-1-methylcyclobutanol hydrochloride, is a compound of interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

  • IUPAC Name : (1R,2R)-2-amino-1-methylcyclobutan-1-ol hydrochloride
  • CAS Number : 1909286-97-0
  • Molecular Formula : C5_5H12_{12}ClNO
  • Molecular Weight : 137.61 g/mol
  • Purity : 97% .

Structural Characteristics

The compound features a cyclobutane ring with an amino group and a hydroxyl group, contributing to its biological activity. The stereochemistry at the 1 and 2 positions is critical for its pharmacological effects.

Research indicates that (1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride may act as an inhibitor of specific proteins involved in cellular processes. One notable target is the MCL-1 protein, which plays a significant role in regulating apoptosis in cancer cells. Inhibition of MCL-1 can induce apoptosis in cancerous cells, making this compound a candidate for cancer therapy .

Therapeutic Applications

The compound has been explored for potential applications in treating various conditions:

  • Cancer Therapy : As an MCL-1 inhibitor, it shows promise in the treatment of cancers where MCL-1 is overexpressed.
ApplicationMechanismEvidence
Cancer TreatmentMCL-1 InhibitionInduces apoptosis in cancer cells
NeuroprotectionPotential neuroprotective effects under investigationPreliminary studies suggest benefits

Case Study 1: MCL-1 Inhibition

A study published in WO2019/222112 highlights the effectiveness of (1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride as an MCL-1 inhibitor. The research demonstrated that this compound could significantly reduce the viability of cancer cell lines with high MCL-1 expression levels. The results suggest that targeting MCL-1 with this compound could enhance therapeutic outcomes in certain types of cancers .

Case Study 2: Neuroprotective Effects

Preliminary research has indicated that (1R,2R)-2-amino-1-methylcyclobutan-1-OL hydrochloride may exhibit neuroprotective properties. In vitro studies have shown that it can protect neuronal cells from oxidative stress-induced damage. Further investigation is required to confirm these effects and explore potential applications in neurodegenerative diseases .

Properties

IUPAC Name

(1R,2R)-2-amino-1-methylcyclobutan-1-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO.ClH/c1-5(7)3-2-4(5)6;/h4,7H,2-3,6H2,1H3;1H/t4-,5-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMFAFIGXWGOROW-TYSVMGFPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCC1N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]1(CC[C@H]1N)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

137.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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